molecular formula C10H15NSSi B12719794 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane CAS No. 84260-37-7

2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane

Cat. No.: B12719794
CAS No.: 84260-37-7
M. Wt: 209.38 g/mol
InChI Key: IBQXESWNOGMEIM-UHFFFAOYSA-N
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Description

2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is an organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon precursors with sulfur and nitrogen-containing reagents under controlled conditions. One common method involves the use of a silicon-based starting material, such as a silane or siloxane, which is reacted with a thiol and an amine in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different organosilicon derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced organosilicon compounds.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane involves its ability to interact with various molecular targets through its silicon, sulfur, and nitrogen atoms. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The compound’s aromatic ring also allows for π-π interactions with other aromatic systems, further enhancing its binding capabilities.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(p-tolyl)morpholine: Similar in structure but contains an oxygen atom instead of silicon.

    6-(p-Tolyl)-2-methyl-2-heptenol: Contains a similar aromatic ring but differs in the aliphatic chain and functional groups.

Uniqueness

2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is unique due to the presence of silicon, sulfur, and nitrogen in its structure, which imparts distinct chemical and physical properties. This combination of elements is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

CAS No.

84260-37-7

Molecular Formula

C10H15NSSi

Molecular Weight

209.38 g/mol

IUPAC Name

2-methyl-2-(4-methylphenyl)-1,3,2-thiazasilolidine

InChI

InChI=1S/C10H15NSSi/c1-9-3-5-10(6-4-9)13(2)11-7-8-12-13/h3-6,11H,7-8H2,1-2H3

InChI Key

IBQXESWNOGMEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si]2(NCCS2)C

Origin of Product

United States

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